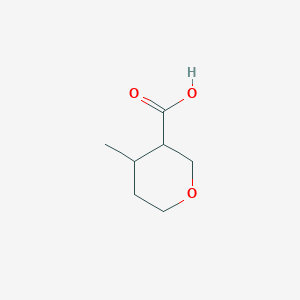
4-methyloxane-3-carboxylic acid, Mixture of diastereomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyloxane-3-carboxylic acid, mixture of diastereomers, is an organic compound with the molecular formula C7H12O3. This compound is characterized by the presence of a carboxylic acid group and a methyloxane ring. The mixture of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which are not mirror images of each other.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyloxane-3-carboxylic acid typically involves the reaction of a chiral alcohol with an enantiomerically pure carboxylic acid. This reaction results in a mixture of diastereomeric esters, which can be separated based on their different physical properties . The separated esters are then hydrolyzed to yield the enantiomerically pure alcohols .
Industrial Production Methods
Industrial production of 4-methyloxane-3-carboxylic acid often involves the use of chiral catalysts to ensure the formation of specific diastereomers. The process may include steps such as acid-base reactions, esterification, and hydrolysis to achieve the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyloxane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols using reducing agents like lithium aluminium hydride (LiAlH4).
Substitution: The carboxylic acid group can participate in nucleophilic acyl substitution reactions to form esters, amides, and anhydrides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Acid chlorides and anhydrides are typically formed using reagents like thionyl chloride (SOCl2) and acetic anhydride.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Esters, amides, and anhydrides.
Wissenschaftliche Forschungsanwendungen
4-Methyloxane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-methyloxane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in various biochemical reactions. The presence of the carboxylic acid group allows it to form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyloxane-4-carboxylic acid: Similar structure but with different stereochemistry.
2-Methyloxane-3-carboxylic acid: Another isomer with a different position of the methyl group.
Uniqueness
4-Methyloxane-3-carboxylic acid is unique due to its specific stereochemistry and the presence of multiple diastereomers. This property allows for the study of stereochemical effects on chemical reactivity and biological activity .
Eigenschaften
Molekularformel |
C7H12O3 |
|---|---|
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
4-methyloxane-3-carboxylic acid |
InChI |
InChI=1S/C7H12O3/c1-5-2-3-10-4-6(5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9) |
InChI-Schlüssel |
FOFMVURFWAAVDC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCOCC1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


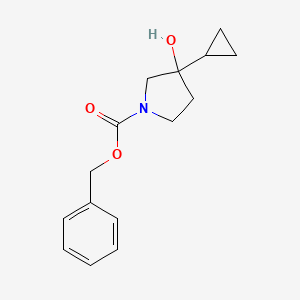


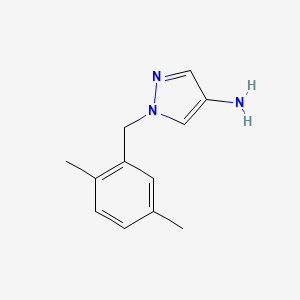
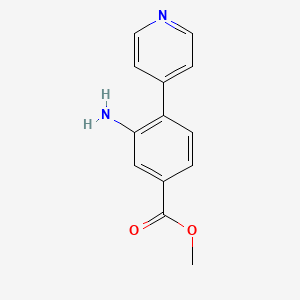
![5-[3-(Cyclopropylamino)propylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13492650.png)
![6-[(Oxan-4-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13492655.png)
![2,2,2-trichloro-1-{2H,4H,5H,6H-cyclopenta[c]pyrrol-1-yl}ethan-1-one](/img/structure/B13492659.png)
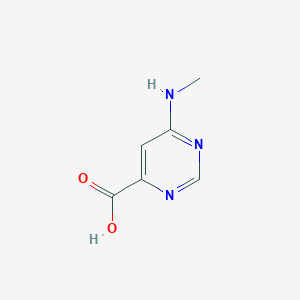
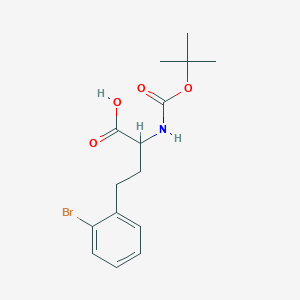

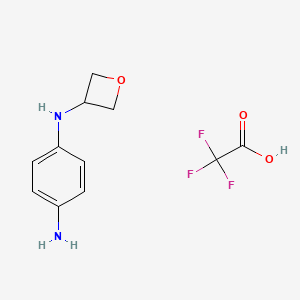
![1-[Cbz(methyl)amino]cyclopropanecarbonitrile](/img/structure/B13492689.png)
![2-chloro-N-{[6-(pyrrolidin-1-yl)pyridin-2-yl]methyl}acetamide](/img/structure/B13492694.png)
